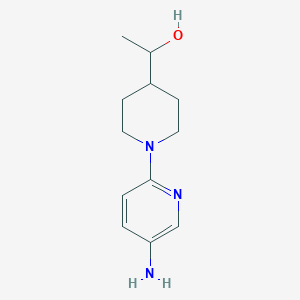

1-(1-(5-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-[1-(5-aminopyridin-2-yl)piperidin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-9(16)10-4-6-15(7-5-10)12-3-2-11(13)8-14-12/h2-3,8-10,16H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWTULLYQPBFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C2=NC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

1-(1-(5-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with protein kinase B (PKB or Akt), which is a crucial component of intracellular signaling pathways regulating growth and survival. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K-PKB-mTOR pathway, which is essential for cell proliferation and survival. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For instance, it has been observed to inhibit protein kinase B (PKB) by competing with ATP for binding to the kinase’s active site. This inhibition leads to downstream effects on various cellular processes, including cell cycle progression and apoptosis.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time when exposed to light or varying temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted. These interactions can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by active or passive mechanisms and may accumulate in certain tissues depending on its affinity for specific transporters. This distribution pattern can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects on cellular processes.

Biological Activity

1-(1-(5-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol (CAS: 2098118-21-7) is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides an overview of its biological activity, including structure-activity relationships (SAR), pharmacological evaluations, and relevant case studies.

The molecular formula of this compound is C12H19N3O, with a molar mass of 221.3 g/mol. Its structure includes a piperidine ring substituted with a 5-aminopyridine moiety, which is significant for its biological interactions.

Pharmacological Evaluation

Research has demonstrated that compounds similar to this compound exhibit diverse pharmacological activities. A study on multi-target ligands at adenosine receptors revealed that certain derivatives possess inhibitory activity against phosphodiesterase 10A (PDE10A) and selective binding towards A1 and A2A adenosine receptors. These findings suggest a potential for modulating pathways involved in neurological disorders and other conditions .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Target Receptor | IC50 (μM) | Selectivity |

|---|---|---|---|

| Compound A | PDE10A | 2.0 | High |

| Compound B | A1R | 5.7 | Moderate |

| Compound C | A2AR | 3.2 | High |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperidine and pyridine rings significantly influence the biological activity of these compounds. For instance, variations in lipophilicity (logP) and polar surface area (tPSA) were correlated with potency against PDE10A, underscoring the importance of molecular design in enhancing bioactivity .

Case Studies

Several studies have explored the therapeutic potential of compounds related to this compound:

- Neurological Applications : In a study evaluating the effects on adenosine receptors, certain derivatives showed promise in modulating neuroprotective pathways, which could be beneficial for conditions like Parkinson's disease.

- Cancer Research : Compounds derived from this class have been investigated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

- Cardiovascular Effects : Some studies suggest that these compounds may have implications in cardiovascular health by influencing adenosine signaling, which plays a role in heart rate regulation and vascular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Aminopyridine vs.

- Fluorophenyl-Pyrimidine (FM) : The bulky fluorophenyl-pyrimidine substituent in FM increases steric hindrance, favoring selective JAK2/FLT3 kinase inhibition over other targets .

- Phenoxyphenethyl (Antimycobacterial analogs): These analogs demonstrate that lipophilic substituents enhance penetration into mycobacterial membranes, critical for TMPK inhibition .

Physicochemical Properties

While explicit data for the target compound are unavailable, trends can be inferred:

- Solubility: The 5-aminopyridine group likely improves aqueous solubility compared to hydrophobic substituents (e.g., phenoxyphenethyl in ) .

- logP: The aminopyridine moiety may reduce lipophilicity relative to thiadiazole or fluorophenyl groups, impacting membrane permeability .

- Stereochemistry : and highlight the commercial availability of (1R)-stereoisomers, suggesting enantiomeric purity influences activity .

Preparation Methods

Synthesis of Piperidine Intermediates

A common approach begins with 4-piperidone hydrochloride as a starting material. This is converted into protected or substituted piperidine derivatives through:

- Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups to yield N-Boc-4-piperidone intermediates.

- Reductive amination or hydrogenation steps to introduce amino substituents at the 4-position.

For example, under nitrogen atmosphere, 4-piperidone hydrochloride is reacted with di-tert-butyl dicarbonate to form N-tertbutyloxycarbonyl-4-piperidone with yields around 91-93%. Subsequent reductive amination with ammonia ethanol solution and sodium borohydride yields 4-amino-1-t-butoxycarbonylpiperidine with an 82% molar yield.

Introduction of the 5-Aminopyridin-2-yl Group

The 5-aminopyridin-2-yl substituent is introduced via nucleophilic substitution or coupling reactions:

- Reaction of the piperidine intermediate with halogenated pyridine derivatives (e.g., 2-chloro-5-nitropyridine) in the presence of bases such as triethylamine in solvents like tetrahydrofuran (THF) at low temperatures (0 °C to room temperature).

- Reduction of nitro groups to amines through catalytic hydrogenation or chemical reduction methods.

These steps often follow protocols similar to those used in the synthesis of substituted pyrazolamines and pyrimidines, involving careful control of reaction conditions to achieve high selectivity and yield.

Formation of the Ethan-1-ol Side Chain

The ethan-1-ol group attached to the piperidine nitrogen or carbon is generally introduced by:

- Alkylation reactions using ethyl bromoacetate or related alkylating agents.

- Subsequent reduction or hydrolysis steps to convert esters or ketones into the corresponding alcohols.

For instance, benzyl alcohol reacted with ethyl bromoacetate in the presence of sodium hydride yields ether intermediates, which can be further transformed into beta-ketoesters and then condensed with hydrazine to afford aminopyrazole derivatives, paralleling the synthetic logic for piperidine ethan-1-ol derivatives.

Purification and Isolation

The final compound is typically purified by:

- Extraction with organic solvents such as ethyl acetate or dichloromethane.

- Washing with aqueous acidic or basic solutions to remove impurities.

- Drying over anhydrous sodium sulfate or magnesium sulfate.

- Recrystallization from suitable solvents (e.g., ethyl acetate/methanol mixtures) to achieve high purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of 4-piperidone | Di-tert-butyl dicarbonate, aqueous acetone, RT, 24h | 91-93 | Formation of N-Boc-4-piperidone |

| Reductive amination of N-Boc-4-piperidone | NH3 ethanol solution, titanium isopropoxide, NaBH4, RT, 4h | 82 | Formation of 4-amino-1-t-butoxycarbonylpiperidine |

| Nucleophilic substitution on pyridine | 2-chloro-5-nitropyridine, Et3N, THF, 0 °C to RT, 1h | High | Introduction of pyridine moiety |

| Alkylation to introduce ethan-1-ol | Ethyl bromoacetate, NaH, benzyl alcohol, RT | 76 | Ether intermediate formation |

| Condensation and reduction steps | Hydrazine, n-BuLi, −78 °C to RT | 87 | Formation of aminopyrazole derivatives |

Detailed Research Findings and Analysis

- The use of tert-butoxycarbonyl protection is critical to control reactivity and achieve selective functionalization on the piperidine nitrogen.

- Reductive amination under mild conditions with sodium borohydride allows efficient conversion of ketones to amines without over-reduction or side reactions.

- Nucleophilic aromatic substitution on halogenated pyridine rings is facilitated by electron-withdrawing groups and proceeds efficiently at low temperatures, ensuring regioselectivity.

- The incorporation of the ethan-1-ol side chain via alkylation and subsequent hydrolysis/reduction steps is a versatile strategy that allows for modification of the piperidine substituent.

- Purification steps involving recrystallization from mixed solvents enhance the compound’s purity, which is essential for downstream applications in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for 1-(1-(5-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Piperidine Ring Functionalization : Introduce substituents via nucleophilic substitution or reductive amination. For example, coupling 5-aminopyridin-2-yl groups to piperidine intermediates (see piperidine derivatization in ).

Ethanol Moiety Addition : Use hydroxylation or reduction of ketones (e.g., catalytic hydrogenation of a carbonyl group at the piperidine-4-position).

Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water mixtures) to isolate the product .

Critical parameters include inert atmosphere (N₂/Ar) for moisture-sensitive steps and temperature control (<0°C for exothermic reactions) .

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact .

- Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent oxidation or hydrolysis .

- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR (¹H/¹³C, DMSO-d₆): Identify piperidine ring protons (δ 2.5–3.5 ppm) and pyridine/amine signals (δ 6.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Purity Assessment :

- HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient): Monitor retention time and peak symmetry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C for hydrogenation), solvents (DMF vs. THF), and temperatures (25–80°C) .

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry .

- Case Study : reports a 15% yield increase in analogous dihydropyrimidines using microwave-assisted synthesis (100°C, 30 min vs. 24 hrs conventional heating).

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time, dose ranges) .

- Structural Analog Analysis : Compare activity of derivatives (e.g., fluorinated vs. methylated piperidine rings) to identify SAR trends .

- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity data) to contextualize discrepancies in IC₅₀ values .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Silico Modeling :

ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

Docking Studies : AutoDock Vina simulates binding to target proteins (e.g., kinases) using crystal structures from PDB .

- Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 for permeability) .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold Modification :

- Piperidine Ring : Introduce substituents (e.g., 4-methyl, 3-fluoro) to alter steric/electronic profiles .

- Pyridine Moiety : Replace 5-amino with 5-nitro or 5-cyano groups to modulate hydrogen bonding .

- Biological Testing : Prioritize analogs using high-throughput screening (HTS) against target enzymes/receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.